![molecular formula C19H26N2O3 B2709993 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid CAS No. 544462-20-6](/img/structure/B2709993.png)

2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

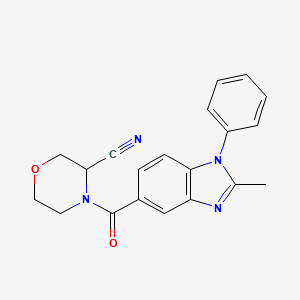

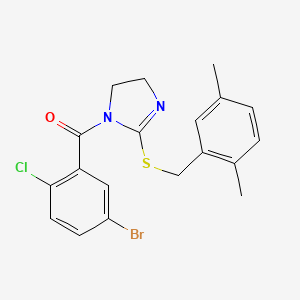

The compound “2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C19H26N2O3 . It has a molecular weight of 330.43 . The IUPAC name for this compound is 2-[(4-benzyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound “2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid” has a molecular weight of 330.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Development of Fluorine-18-labeled 5-HT1A Antagonists : A study synthesized fluorinated derivatives of WAY 100635 using various acids in place of cyclohexanecarboxylic acid. These compounds were radiolabeled with fluorine-18 for biological properties evaluation in rats, showing potential for assessing dynamic changes in serotonin levels (Lang et al., 1999).

Oxidative Metabolism in Antidepressant Development : This research focused on the metabolism of Lu AA21004, a novel antidepressant, revealing the formation of various metabolites including benzoic acid derivatives. This study is crucial for understanding the drug's metabolic pathways (Hvenegaard et al., 2012).

Electrophysiological Responses to 5-HT1A Receptor Activation : Investigating cyclohexanecarboxylic acid derivatives, this study examined their impact on serotonin receptors, providing insights into their potential therapeutic applications (Corradetti et al., 2005).

Melanocortin Receptor Ligands Synthesis : Research on piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ" showed activity in melanocortin MC(1,3-5) receptor binding studies. This work contributes to the development of treatments targeting these receptors (Mutulis et al., 2004).

Fused Pyran Derivatives Synthesis : A study explored acid-catalyzed condensations with cyclic carbon nucleophiles, leading to the synthesis of xanthene derivatives. This research has implications for the development of new organic compounds (Singh et al., 1996).

Synthesis of 2,6-Bridged Piperazine-3-Ones : The study detailed the synthesis of various piperazine derivatives, which are significant for the development of pharmaceuticals and other chemical compounds (Veerman et al., 2003).

Solid-Phase Immobilized Ketones Alkylation : This research described the preparation and application of new solid supports for the immobilization of ketones, relevant in chemical synthesis and pharmaceutical research (Lazny & Michalak, 2002).

Synthesis of Benzochromene Derivatives : A study synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and evaluated their cytotoxic potencies, which is important for the development of new cancer treatments (Ahagh et al., 2019).

Synthesis of Piperazine Derivatives via DABCO Bond Cleavage : This review investigated the synthesis of piperazine derivatives using DABCO, highlighting various applications in creating biologically active compounds (Halimehjani & Badali, 2019).

Coordination Polymers Based on Zn(II)/Cd(II) Ions : The study utilized bicarboxylate- and bipyridine-containing linear ligands with d10 metals to create polymeric compounds, contributing to the field of material science and nanotechnology (Wang et al., 2011).

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBJXOSYXVXMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)

![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)